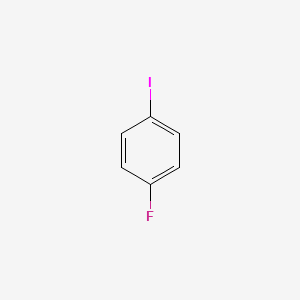

1-Fluoro-4-iodobenzene

Description

Significance of Halogenated Aromatic Compounds in Advanced Chemical Synthesis

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring, such as a benzene (B151609) ring. numberanalytics.com The introduction of a halogen atom significantly modifies the chemical properties of the parent aromatic compound, making these derivatives crucial intermediates in a vast array of chemical processes. numberanalytics.com Their enhanced stability and reactivity profiles are pivotal in the production of pharmaceuticals, agrochemicals, polymers, dyes, and other specialty materials. numberanalytics.comnumberanalytics.com

The process of introducing a halogen to an aromatic ring, known as halogenation, is a cornerstone of organic synthesis. numberanalytics.comnumberanalytics.com It typically proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.com The specific halogen atom introduced imparts distinct characteristics to the molecule. For instance, fluorine's high electronegativity can alter a molecule's biological activity, a property frequently exploited in medicinal chemistry. mt.com Conversely, the carbon-iodine bond is weaker, making iodine an excellent leaving group in various cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. acs.org This diverse reactivity makes halogenated aromatics essential for constructing complex molecules from simpler precursors. numberanalytics.com

Overview of 1-Fluoro-4-iodobenzene as a Key Synthetic Intermediate

This compound, also known as 4-fluoroiodobenzene, is a disubstituted aromatic compound with the chemical formula C₆H₄FI. ontosight.ainih.gov It features a fluorine atom and an iodine atom at the para (1 and 4) positions of a benzene ring. ontosight.ai This unique substitution pattern, combining the most electronegative halogen (fluorine) with one of the best leaving groups (iodine), makes it a particularly valuable and versatile intermediate in organic synthesis. solubilityofthings.comchemicalbook.com

The distinct reactivity of the C-F and C-I bonds allows for selective chemical transformations. The carbon-iodine bond is significantly more reactive in many common cross-coupling reactions, enabling chemists to introduce a wide variety of substituents at the 4-position while leaving the fluorine atom untouched. nih.gov This regioselectivity is highly desirable for the controlled, step-wise construction of complex target molecules. smolecule.com Consequently, this compound is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com

Research Rationale and Scope of Academic Inquiry

The scientific interest in this compound stems from its utility as a bifunctional building block. Researchers are continually exploring its applications in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forging new chemical bonds. These reactions include, but are not limited to, the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. Each of these named reactions allows for the formation of specific types of bonds, and the presence of the reactive iodine atom in this compound makes it an ideal substrate for such transformations. chemicalbook.comcymitquimica.comrsc.orgnih.govresearchgate.netrsc.org

Academic inquiry focuses on optimizing reaction conditions, developing new catalytic systems, and expanding the scope of molecules that can be synthesized using this compound as a starting material. nih.govrsc.orgbeilstein-journals.org For example, research has been conducted on its use in the synthesis of fluorinated triphenylene (B110318) derivatives and in the preparation of precursors for positron emission tomography (PET) imaging agents. chemicalbook.comresearchgate.net The ability to selectively introduce a fluorine atom, which can have profound effects on a molecule's properties, and then use the iodine atom as a handle for further functionalization, is a powerful strategy in modern drug discovery and materials science. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FI | ontosight.ainih.gov |

| Molecular Weight | 222.00 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid/solid | ontosight.aisolubilityofthings.comchemicalbook.com |

| Boiling Point | 182-184 °C | chemicalbook.com |

| Density | 1.925 g/mL at 25 °C | chemicalbook.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.aisolubilityofthings.com |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common approach involves the diazotization of 4-fluoroaniline (B128567), followed by a Sandmeyer-type reaction with an iodide salt. guidechem.comprepchem.com Another method involves the direct iodination of fluorobenzene (B45895) using reagents like iodine and sodium periodate (B1199274) in the presence of an acid. guidechem.com A synthesis starting from 4-fluoroaniline has been reported to yield the product as a yellow oily substance. guidechem.com

Applications in Cross-Coupling Reactions

This compound is a prominent substrate in a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling this compound with an organoboron compound. It has been used to synthesize various biphenyl (B1667301) derivatives. chemicalbook.combeilstein-journals.org For instance, the reaction with potassium pentafluorophenyltrifluoroborate has been investigated. chemicalbook.com

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to form a carbon-carbon triple bond. This method is crucial for synthesizing substituted alkynes and has been applied in the labeling of peptides. smolecule.comrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine. It is a vital tool for synthesizing arylamines, which are common motifs in pharmaceuticals. nih.govnih.gov The reaction has been demonstrated with various amines, including piperazine. nih.gov

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-carbon or carbon-heteroatom bonds. For example, this compound has been used in Ullmann coupling reactions to synthesize biphenyl derivatives. researchgate.netrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNQDBQYEBMPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059854 | |

| Record name | p-Fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-34-1 | |

| Record name | 1-Fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FLUORO-4-IODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-FLUORO-4-IODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROIODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Z2C5X7RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Fluoro 4 Iodobenzene and Its Derivatives

Established Synthetic Pathways to 1-Fluoro-4-iodobenzene

The preparation of this compound can be achieved through several reliable synthetic routes, each with its own set of advantages and specific applications. These methods primarily include nucleophilic substitution reactions, diazotization-iodination of an aniline (B41778) precursor, and the use of hypervalent iodine reagents.

Nucleophilic Substitution Reactions in Aromatic Systems

While nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization, its application for the direct synthesis of this compound is nuanced. The classic Halogen Exchange (Halex) reaction, a type of nucleophilic substitution, typically requires activated aromatic systems, where strong electron-withdrawing groups facilitate the displacement of a leaving group by a nucleophile. google.com

A potential, though less common, nucleophilic substitution route to this compound is the Finkelstein reaction. This reaction involves the exchange of a halogen atom with an iodide ion, usually from an alkali metal iodide like sodium iodide or potassium iodide, in a suitable polar solvent such as acetone (B3395972) or acetonitrile. manac-inc.co.jp For instance, the conversion of 1-bromo-4-fluorobenzene (B142099) to this compound via a Finkelstein-type reaction would be driven by the precipitation of the less soluble sodium bromide in acetone, shifting the equilibrium towards the desired product. However, the reactivity of aryl halides in SN2-type reactions is generally low. manac-inc.co.jp

More advanced methods for nucleophilic halogenation on aromatic rings often involve transition metal catalysis or the use of specialized reagents to overcome the inherent low reactivity of unactivated aryl halides.

Diazotization-Iodination Procedures

A well-established and widely utilized method for the synthesis of this compound is the diazotization of 4-fluoroaniline (B128567), followed by an in-situ iodination reaction. This process, a variant of the Sandmeyer reaction, provides a reliable and high-yielding pathway to the target compound. guidechem.com

The reaction proceeds by treating 4-fluoroaniline with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium or an alkyl nitrite like tert-butyl nitrite, to form the corresponding diazonium salt. This intermediate is then reacted with a source of iodide, typically sodium iodide or potassium iodide, to yield this compound.

A reported procedure involves the addition of 4-fluoroaniline to a mixture of water and dichloromethane (B109758) at 0°C. guidechem.com Tert-butyl nitrite is then slowly added, followed by the addition of sodium iodide. The reaction mixture is then allowed to react at room temperature. This method has been reported to produce this compound in a 69% yield after purification. guidechem.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline | tert-Butyl nitrite, Sodium iodide | Water/Dichloromethane | 0°C to Room Temperature | 69% | guidechem.com |

Synthesis via Hypervalent λ-Iodane Precursors

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the introduction of iodine onto aromatic rings. One such approach for the synthesis of this compound involves the direct iodination of fluorobenzene (B45895) using a hypervalent iodine species generated in situ.

In a reported method, fluorobenzene is treated with iodine and sodium periodate (B1199274) in a mixture of acetic acid and acetic anhydride. guidechem.com The reaction is initiated at a low temperature and then allowed to proceed at room temperature. This process is believed to involve the in-situ formation of a hypervalent iodine(III) species which acts as the electrophilic iodinating agent. This method has been reported to yield this compound in 71% yield. guidechem.com

Another strategy involves the use of diaryliodonium salts as precursors. While extensively used for the synthesis of radiolabeled compounds like 4-[18F]fluoroiodobenzene, the underlying principle can be applied to the synthesis of the non-radioactive analogue. sigmaaldrich.com In this approach, a suitable diaryliodonium salt is synthesized and then subjected to a nucleophilic substitution reaction with an iodide source.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Fluorobenzene | Iodine, Sodium periodate, Sulfuric acid | Acetic acid/Acetic anhydride | 5-10°C to Room Temperature | 71% | guidechem.com |

Advanced Synthetic Approaches for Functionalization

Beyond its synthesis, the strategic functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with tailored properties. Advanced synthetic methods allow for the regioselective introduction of various functional groups and additional fluorine atoms.

Regioselective Halogenation and Functional Group Introduction

The electronic properties of the fluorine and iodine substituents on the benzene (B151609) ring direct the regioselectivity of further electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the iodine atom is also an ortho-, para-director, albeit with some deactivating character.

A prime example of regioselective halogenation is the bromination of fluorobenzene. Treatment of fluorobenzene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, leads to the preferential formation of 1-bromo-4-fluorobenzene. wikipedia.org This high para-selectivity is a result of the directing effect of the fluorine atom. In some cases, the para/ortho ratio can be as high as 98/2. google.com This demonstrates the ability to introduce another halogen atom at a specific position on a closely related precursor.

The introduction of other functional groups, such as a nitro group, can also be achieved with high regioselectivity. The nitration of aromatic compounds is a classic electrophilic substitution reaction. For this compound, the incoming electrophile (the nitronium ion, NO2+) would be directed to the positions ortho to the fluorine and iodine atoms. The precise outcome would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the existing halogens.

Fluorination Processes for Tailored Molecular Design

The development of modern fluorination reagents has opened up new avenues for the synthesis of polyfluorinated aromatic compounds. Electrophilic fluorination, in particular, allows for the direct introduction of fluorine atoms into aromatic rings. wikipedia.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorinating agents that can be used to introduce fluorine atoms into a variety of substrates, including those already containing fluorine. brynmawr.edu These reagents offer a means to synthesize derivatives of this compound containing additional fluorine atoms, leading to the creation of di-, tri-, or even polyfluorinated iodobenzenes. The regioselectivity of these reactions would be influenced by the directing effects of the substituents already present on the aromatic ring.

Furthermore, hypervalent iodine reagents can be used in conjunction with a fluoride (B91410) source, such as hydrogen fluoride, to achieve electrophilic fluorination. nih.gov This approach could potentially be applied to derivatives of this compound to introduce further fluorine atoms in a controlled manner. The synthesis of polyfluorinated compounds is of significant interest due to the unique properties that multiple fluorine atoms impart to a molecule. nih.gov

Radiosynthesis of 1-[¹⁸F]Fluoro-4-iodobenzene for Positron Emission Tomography (PET) Applications

The synthesis of 1-[¹⁸F]fluoro-4-iodobenzene ([¹⁸F]FIB) is a critical process in the field of radiochemistry, as this compound serves as a versatile building block for the development of more complex ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. nih.govsigmaaldrich.com PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides like fluorine-18 (B77423) to visualize and quantify physiological processes in vivo. rsc.org The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods to produce these tracers. rsc.orgnih.gov The primary approach for producing high specific activity radiotracers involves the use of cyclotron-produced, no-carrier-added (n.c.a.) [¹⁸F]fluoride ion. rsc.orgnih.gov

Nucleophilic No-Carrier-Added (n.c.a.) ¹⁸F-Labeling Techniques

The introduction of fluorine-18 into aromatic rings, particularly those that are not activated by electron-withdrawing groups, presents a significant challenge in radiochemistry. nih.govfz-juelich.de For 1-[¹⁸F]fluoro-4-iodobenzene, nucleophilic aromatic substitution (SNAr) reactions using n.c.a. [¹⁸F]fluoride are the preferred method due to the high specific activity achievable. nih.gov A key breakthrough in this area was the use of diaryliodonium salts as precursors for the radiofluorination reaction. nih.govspringernature.comuic.edu

In this method, a diaryliodonium salt, which contains the 4-iodophenyl moiety, reacts with [¹⁸F]fluoride to produce 1-[¹⁸F]fluoro-4-iodobenzene. nih.govnih.gov The reaction is highly dependent on several factors, including the choice of solvent, temperature, the counter-ion of the iodonium (B1229267) salt, and the nature of the ancillary aryl group. nih.gov The general mechanism involves the nucleophilic attack of the [¹⁸F]fluoride ion on the iodonium salt, leading to the formation of the desired [¹⁸F]fluoroarene and an aryl iodide byproduct. google.com The selection of an electron-rich ancillary aryl group in the diaryliodonium salt precursor helps to direct the nucleophilic attack of the [¹⁸F]fluoride to the desired 4-iodophenyl ring. nih.gov

Various diaryliodonium salts have been investigated as precursors, demonstrating the versatility of this approach for the synthesis of functionalized [¹⁸F]fluoroarenes. rsc.orgnih.gov This single-step methodology provides a direct and efficient route to n.c.a. 1-[¹⁸F]fluoro-4-iodobenzene and its derivatives, which are valuable synthons for the subsequent synthesis of more complex PET radiotracers. rsc.orgnih.gov

Development and Optimization of Precursors for Radiosynthetic Pathways

The efficiency of the n.c.a. ¹⁸F-labeling of this compound is highly contingent on the design and optimization of the precursor molecule. nih.gov Diaryliodonium salts have emerged as highly effective precursors for this transformation. nih.govspringernature.com Research has focused on optimizing the structure of these precursors to maximize radiochemical yield (RCY) and selectivity. nih.govgoogle.com

Key factors in the optimization of diaryliodonium salt precursors include:

The Ancillary Aryl Group: The choice of the second aryl group attached to the iodine atom influences the regioselectivity of the ¹⁸F-fluorination. Electron-rich groups, such as a 4-methoxyphenyl (B3050149) group, can direct the nucleophilic fluoride to the desired 4-iodophenyl ring, thereby increasing the yield of 1-[¹⁸F]fluoro-4-iodobenzene. researchgate.net

Functional Groups: For the synthesis of derivatives of 1-[¹⁸F]fluoro-4-iodobenzene, the presence and position of other functional groups on the aromatic ring must be considered, as they can influence the reactivity of the precursor. nih.gov

Beyond diaryliodonium salts, other precursors such as triarylsulfonium salts have also been explored and have shown high radiochemical yields for the synthesis of 1-[¹⁸F]fluoro-4-iodobenzene. researchgate.net Spirocyclic iodonium ylides (SCIDY) have also been developed as efficient precursors for the one-step regioselective radiofluorination of non-activated arenes. springernature.com The continuous development of novel and optimized precursors is crucial for improving the accessibility and utility of 1-[¹⁸F]fluoro-4-iodobenzene as a building block in PET tracer development. springernature.comresearchgate.net

| Precursor Type | Key Features | Reported Radiochemical Yield (RCY) |

|---|---|---|

| Diaryliodonium Salts | Versatile, tunable reactivity based on ancillary group and counter-ion. | Up to 70% |

| Triarylsulfonium Salts | High reactivity and yields. | Up to 90% |

| Spirocyclic Iodonium Ylides (SCIDY) | Enables one-step, regioselective fluorination of non-activated arenes. | Variable, with good to excellent yields reported for specific tracers. |

Automation in Radiosynthesis Protocols

The short half-life of fluorine-18 and the need for radiation safety make the automation of radiosynthesis protocols highly desirable. nih.govnih.gov Automated synthesis modules provide a reliable and reproducible method for the production of PET radiotracers, including 1-[¹⁸F]fluoro-4-iodobenzene, in a Good Manufacturing Practice (GMP) compliant manner. mdpi.com

Several automated synthesis platforms, such as the GE TRACERlab™ series and Raytest SynChrom R&D modules, have been successfully employed for the synthesis of ¹⁸F-labeled compounds. nih.govmdpi.com The automation of the synthesis of 1-[¹⁸F]fluoro-4-iodobenzene typically involves the following steps:

Trapping of cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.

Elution of the [¹⁸F]fluoride into a reaction vessel containing the precursor and a phase-transfer catalyst (e.g., Kryptofix 222).

Azeotropic drying of the reaction mixture to remove water.

Heating the reaction mixture to effect the nucleophilic substitution.

Purification of the crude product, often using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges. nih.gov

An automated synthesis of n.c.a. 1-[¹⁸F]fluoro-4-iodobenzene using a (4-iodophenyl)diphenylsulfonium triflate precursor on a GE TRACERlab™ FX automated synthesis unit has been reported to produce the desired product in high radiochemical yields of 89 ± 10% (decay-corrected) within a 60-minute synthesis time, including HPLC purification. nih.gov The radiochemical purity exceeded 95%, with a specific activity greater than 40 GBq/µmol. nih.gov The development of such automated protocols is essential for making 1-[¹⁸F]fluoro-4-iodobenzene readily available in larger quantities for its use as a versatile building block in the synthesis of a wide range of PET radiotracers. nih.govfz-juelich.de

| Parameter | Reported Value/Condition | Reference |

|---|---|---|

| Automated Synthesis Unit | GE TRACERlab™ FX | nih.gov |

| Precursor | (4-iodophenyl)diphenylsulfonium triflate | nih.gov |

| Radiochemical Yield (decay-corrected) | 89 ± 10% | nih.gov |

| Synthesis Time (including purification) | 60 minutes | nih.gov |

| Radiochemical Purity | > 95% | nih.gov |

| Specific Activity | > 40 GBq/µmol | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 4 Iodobenzene

Reactivity Governed by Halogen Substituents: Fluorine and Iodine

The reactivity of 1-fluoro-4-iodobenzene is fundamentally dictated by the intrinsic properties of its two halogen substituents. The high electronegativity of fluorine and the polarizability and weaker bond strength of iodine create a molecule with distinct reactive sites, allowing for selective chemical modifications.

Electronic Effects and Competitive Reactivity in Aromatic Systems

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in reactions where the C-F bond is targeted for cleavage.

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This disparity is central to the selective reactivity of this compound in many reactions, particularly those catalyzed by transition metals. The C-I bond is more readily cleaved, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of its utility in organic synthesis, allowing for transformations at the iodo-position while leaving the fluoro-substituent intact.

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In this compound, the fluorine atom is smaller than the iodine atom. While steric effects in this particular molecule are not as pronounced as in more substituted systems, they can still play a role in directing the approach of reagents and catalysts.

In transition metal-catalyzed reactions, the size of the ligands on the metal center often has a more significant steric impact than the substituents on the aromatic ring itself. However, the inherent size difference between fluorine and iodine can contribute to the regioselectivity of certain reactions, particularly in cases where the reaction mechanism is sensitive to steric crowding around the reaction center. For instance, in reactions involving the formation of bulky transition states, the less sterically demanding environment around the C-F bond might be favored if the C-I bond were not so much more reactive.

Transition Metal-Mediated Cross-Coupling Reactions

This compound is a valuable substrate in a variety of transition metal-mediated cross-coupling reactions. The differential reactivity of the C-I and C-F bonds allows for selective functionalization, making it a useful building block in the synthesis of complex organic molecules. Palladium-catalyzed reactions are particularly prominent in this regard.

Suzuki Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. In the case of this compound, the reaction proceeds selectively at the C-I bond. This is because the oxidative addition of the C-I bond to a palladium(0) catalyst is much more facile than the oxidative addition of the much stronger C-F bond.

A variety of arylboronic acids can be coupled with this compound under standard Suzuki conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, along with a base.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 4-Methylphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 92 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 88 |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 |

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C-I bond. This allows for the synthesis of 4-fluoroanilines, which are important intermediates in medicinal chemistry and materials science.

The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 90 |

| Aniline (B41778) | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 85 |

| n-Butylamine | Pd₂(dba)₃/BrettPhos | K₃PO₄ | Dioxane | 88 |

| Piperidine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Toluene | 92 |

Mechanistic Studies of Palladium-Catalyzed Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. researchgate.net For this compound, this step is highly selective for the C-I bond. nih.gov Computational studies have shown that the energy barrier for the oxidative addition of an aryl iodide to a Pd(0) complex is significantly lower than that for an aryl fluoride (B91410). researchgate.netmtak.hu The electron-withdrawing fluorine substituent can slightly increase the rate of oxidative addition at the C-I bond compared to iodobenzene (B50100) by making the ipso-carbon more electrophilic. mtak.hu

Transmetalation/Amine Coordination: In the Suzuki coupling, following oxidative addition, the organoboron species undergoes transmetalation with the arylpalladium(II) iodide complex. This step typically requires activation of the boronic acid with a base. In the Buchwald-Hartwig amination, the amine coordinates to the palladium center and is subsequently deprotonated by the base to form a palladium amido complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the arylpalladium(II) intermediate, which forms the new C-C or C-N bond and regenerates the palladium(0) catalyst. The electronic nature of the ligands on the palladium and the substituents on the aryl rings can influence the rate of this step. Electron-withdrawing groups on the aryl ring attached to palladium can accelerate reductive elimination. acs.org Therefore, the fluorine atom in the 4-position can have a beneficial effect on this final product-forming step. The steric bulk of the phosphine ligands also plays a crucial role, with bulkier ligands often promoting faster reductive elimination. acs.org

Electrophilic Aromatic Substitution Reactions

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) are governed by the interplay of the electronic properties of both the fluorine and iodine substituents. Halogens as a group are unique in that they are deactivating yet direct incoming electrophiles to the ortho and para positions. youtube.comyoutube.com This behavior stems from the competition between their strong negative inductive effect (-I) and their positive resonance effect (+R). youtube.comlibretexts.org

In the case of this compound, both substituents exhibit these competing effects:

Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect. However, its valence 2p orbital has a size comparable to the carbon 2p orbital, allowing for relatively effective orbital overlap and a significant +R effect. quora.com

Iodine: Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Conversely, its large 5p orbital overlaps poorly with the carbon 2p orbital, leading to a much weaker +R effect. quora.com

The directing effects of the two halogens on the ring are as follows:

The fluorine atom at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is already occupied by iodine).

The iodine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is occupied by fluorine).

Therefore, electrophilic attack is directed to positions 2, 3, 5, and 6. The stronger activating (or less deactivating) effect for the ortho/para positions generally dictates the major products. Due to the more effective resonance donation from fluorine, the positions ortho to the fluorine atom (C2, C6) are more activated than the positions ortho to the iodine atom (C3, C5). Consequently, electrophilic substitution on this compound is expected to yield predominantly 1-fluoro-2-(electrophile)-4-iodobenzene.

Sonolysis Studies and Degradation Pathways

Sonolysis is a process that uses ultrasonic irradiation to induce chemical reactions, primarily through the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic degradation of chemical compounds. dss.go.th Volatile organic compounds, such as halogenated benzenes, are particularly susceptible to this process as they can diffuse into the cavitation bubbles. dss.go.th

Studies on the sonolysis of the four monohalogenated benzenes—fluorobenzene (B45895) (FB), chlorobenzene (B131634) (CB), bromobenzene (B47551) (BB), and iodobenzene (IB)—at a frequency of 520 kHz show that the degradation follows pseudo-first-order kinetics. researchgate.net The rate of sonolysis is dependent on the initial concentration of the substrate. researchgate.net A comparative analysis of the degradation rate coefficients reveals a clear trend among the halobenzenes.

The data indicates that the sonolysis rate generally increases with the size of the halogen atom, with iodobenzene degrading the fastest under the tested conditions. researchgate.net

| Compound | Initial Concentration (mM) | Rate Coefficient k (x 10⁻³ min⁻¹) |

|---|---|---|

| Fluorobenzene (FB) | 0.5 | 14.0 ± 0.6 |

| 1.0 | 9.4 ± 0.4 | |

| Chlorobenzene (CB) | 0.5 | 27.9 ± 1.1 |

| 1.0 | 23.9 ± 1.0 | |

| Bromobenzene (BB) | 0.5 | 45.0 ± 1.2 |

| 1.0 | 32.2 ± 1.3 | |

| Iodobenzene (IB) | 0.5 | 50.1 ± 1.8 |

| 1.0 | 45.5 ± 2.0 |

The efficiency of sonochemical degradation is strongly correlated with the physicochemical properties of the organic compound, as these properties determine the compound's ability to accumulate in the primary reaction sites—the cavitation bubbles and their gas-liquid interface. researchgate.netresearchgate.net Key properties influencing this process include hydrophobicity (often measured by the water-octanol partition coefficient, LogP), volatility (Henry's Law constant and vapor pressure), the specific heat ratio of the gas/vapor mixture in the bubble, and thermal conductivity. researchgate.netresearchgate.net

Hydrophobic compounds tend to accumulate at the bubble interface to minimize their contact with water, making them more available for degradation. researchgate.netresearchgate.net Volatile compounds can more easily enter the vapor phase inside the bubble, where the extreme temperatures of pyrolysis are reached upon collapse. dss.go.th Research suggests that for many aromatic compounds, hydrophobicity is the most significant factor governing the rate of sonochemical degradation. researchgate.netresearchgate.net The temperature reached during bubble collapse, and thus the rate of pyrolysis, is also influenced by the specific heat ratio and thermal conductivity of the vapors present inside the bubble. researchgate.net

| Compound | LogP | Henry's Law Constant (atm·m³/mol) | Vapor Pressure (Pa at 25°C) |

|---|---|---|---|

| Fluorobenzene | 2.27 | 364 | 12300 |

| Chlorobenzene | 2.84 | 346 | 1580 |

| Bromobenzene | 2.99 | 314 | 580 |

| Iodobenzene | 3.25 | 274 | 180 |

The observed trend of increasing sonolysis rates from fluorobenzene to iodobenzene correlates well with increasing hydrophobicity (LogP) and decreasing volatility. researchgate.net This suggests that for monohalogenated benzenes, the accumulation at the bubble interface, driven by hydrophobicity, is a critical factor for efficient degradation.

Nucleophilic Properties and Reactions with Various Substrates

Aromatic rings are generally electron-rich and thus react with electrophiles. However, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is substituted with potent electron-withdrawing groups. wikipedia.orgchemistrysteps.com The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

For haloarenes, the rate of SNAr is counterintuitive when considering carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I). The reactivity order is often F > Cl > Br > I. chemistrysteps.comdoubtnut.com This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. quora.comchemistrysteps.com The highly electronegative fluorine atom is most effective at stabilizing the developing negative charge on the ring through its inductive effect, thereby lowering the activation energy of the first step. quora.comyoutube.com

In this compound, there are two potential sites for nucleophilic attack: the carbon bonded to fluorine (C1) and the carbon bonded to iodine (C4). The molecule lacks a strong activating group like a nitro group, which makes SNAr reactions challenging. However, the fluorine atom's strong inductive effect makes the entire ring more electron-deficient than benzene (B151609), slightly increasing its susceptibility to nucleophilic attack.

Two competing factors determine the reaction site:

Activation for Attack: The C-F bond polarizes the C1 carbon, making it more electrophilic and better able to accommodate the negative charge during the formation of the Meisenheimer complex. This would favor attack at C1.

Leaving Group Ability: Iodide is an excellent leaving group, far superior to fluoride, which forms one of the strongest single bonds with carbon. This would favor the elimination of iodide from a C4-attack intermediate.

Photoredox Catalysis in Aromatic Halogenation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. Aryl halides are common substrates in these reactions, where they can be activated to generate aryl radicals for subsequent C-C or C-heteroatom bond formation. acs.orgacs.orgrsc.org

In this compound, the carbon-iodine bond is significantly weaker (approx. 270 kJ/mol) than the carbon-fluorine bond (approx. 500 kJ/mol). This large difference in bond dissociation energy allows for highly chemoselective activation. Photoredox catalysts can be selected based on their reduction potential to selectively reduce the C-I bond without affecting the C-F bond. acs.org

The general mechanism for the involvement of this compound in a photoredox catalytic cycle is as follows:

A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

The excited photocatalyst, which is a potent reductant, transfers a single electron to this compound.

The resulting radical anion of this compound rapidly fragments, cleaving the weaker C-I bond to release an iodide ion and generate a 4-fluorophenyl radical.

This 4-fluorophenyl radical can then engage in a variety of subsequent reactions, such as hydrogen atom transfer, addition to a π-bond, or coupling with another radical, to form the final product.

The original photocatalyst is regenerated in the process, completing the catalytic cycle.

This selective generation of the 4-fluorophenyl radical makes this compound a valuable building block in photoredox-catalyzed cross-coupling reactions, allowing for the introduction of a 4-fluorophenyl moiety onto a wide range of molecular scaffolds under mild and controlled conditions. researchgate.net For example, it has been used in Sonogashira cross-coupling reactions to synthesize fluorinated phenylalkynes. researchgate.netrsc.org

Applications of 1 Fluoro 4 Iodobenzene in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Development

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. 1-Fluoro-4-iodobenzene serves as a key intermediate in the synthesis of various pharmaceutical agents and diagnostic tools.

This compound is a crucial precursor in the synthesis of a variety of drug candidates due to its dual reactivity. The iodine atom can be readily displaced or participate in cross-coupling reactions, while the fluorine atom often remains to confer desirable properties to the final molecule. This allows for the precise construction of complex molecular architectures. nih.gov

One notable example is in the synthesis of peptide-conjugated drugs. For instance, derivatives of this compound can be utilized to prepare para-fluoro-L-phenylalanine, a component of the anticancer agent melphalan (B128) flufenamide. pharmaexcipients.com This drug is designed to selectively target cancer cells. Furthermore, the core structure of this compound is foundational in the development of fluoroquinolone derivatives, a class of compounds investigated for their potential anticancer activities through the inhibition of human DNA topoisomerases. researchgate.net

| Drug/Drug Candidate Class | Therapeutic Area | Role of this compound |

| Peptide-conjugated drugs (e.g., Melphalan flufenamide) | Oncology | Precursor for para-fluoro-L-phenylalanine moiety. pharmaexcipients.com |

| Fluoroquinolone derivatives | Oncology | Core scaffold for synthesis. researchgate.net |

| 1,2,4-Triazine (B1199460) sulfonamide derivatives | Oncology | Potential precursor for fluorinated aryl components. nih.gov |

| 1,2,4-Triazole (B32235) derivatives | Oncology | Potential precursor for fluorinated phenyl moieties. nih.gov |

The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a half-life of nearly 110 minutes, making it ideal for positron emission tomography (PET) imaging. nih.gov 4-[¹⁸F]Fluoroiodobenzene, synthesized from this compound precursors, is a versatile building block in ¹⁸F radiochemistry. researchgate.netresearchgate.netsigmaaldrich.com It is utilized in various transition metal-mediated cross-coupling reactions to label biomolecules for PET imaging, enabling the non-invasive study of biological processes in vivo. researchgate.netresearchgate.netsigmaaldrich.com

In neuropharmacological research, ¹⁸F-labeled radiotracers derived from 4-[¹⁸F]fluoroiodobenzene are instrumental in studying neurotransmitter systems and receptors implicated in various neurological and psychiatric disorders. For example, it has been used as a precursor in the synthesis of PET tracers for imaging dopamine, serotonin, and norepinephrine (B1679862) transporters, which are key targets in conditions like Parkinson's disease, depression, and ADHD. nih.gov A specific example is the development of N-[¹⁸F]4′-fluorobenzylpiperidin-4-yl-(2-fluorophenyl) acetamide (B32628) ([¹⁸F]FBFPA), a potential PET radiotracer for imaging sigma-1 receptors in the central nervous system. researchgate.net

| Radiotracer Precursor | Target | Application in Neuropharmacology |

| 4-[¹⁸F]Fluoroiodobenzene | Dopamine Transporter (DAT) | Imaging DAT density in Parkinson's disease. nih.gov |

| 4-[¹⁸F]Fluoroiodobenzene | Serotonin Transporter (SERT) | Studying the role of SERT in depression and other mood disorders. nih.gov |

| 4-[¹⁸F]Fluoroiodobenzene | Norepinephrine Transporter (NET) | Investigating NET function in psychiatric and cardiovascular diseases. nih.gov |

| 4-[¹⁸F]Fluoroiodobenzene | Sigma-1 Receptors | Imaging sigma-1 receptors to understand their role in neurodegenerative diseases. researchgate.net |

The development of targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, is a major focus of modern oncology research. The unique chemical properties of this compound make it a valuable scaffold for the synthesis of novel anticancer agents. The presence of the fluorine atom can enhance the binding affinity of a drug to its target protein, while the iodo group provides a reactive handle for further chemical modifications to optimize the drug's efficacy and selectivity.

Research into novel 1,2,4-triazine and 1,2,4-triazole derivatives as potential anticancer agents often involves the incorporation of fluorinated phenyl groups, for which this compound can serve as a key starting material. nih.govnih.gov These classes of compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov The rationale behind incorporating the fluoro-iodophenyl moiety lies in its ability to participate in crucial interactions within the binding pockets of target enzymes, potentially leading to enhanced inhibitory activity.

Computational studies and experimental data have shown that fluorinated compounds can have a profound effect on protein-ligand binding. nih.gov The presence of a fluorine atom can alter the conformational preferences of a molecule and influence the surrounding water network within a protein's active site, thereby impacting the thermodynamics of binding. While direct protein binding data for this compound itself is limited, the principles governing the interactions of fluorinated compounds are broadly applicable to the design of new therapeutic agents derived from this versatile building block. nih.gov

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound serves as a valuable monomer and intermediate for the creation of advanced materials with tailored properties. The incorporation of fluorine into polymers can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy.

This compound can be used in the synthesis of fluorinated polymers through various polymerization techniques. nih.govresearchgate.netcore.ac.uk For instance, it can be a precursor to monomers used in the synthesis of fluorinated acrylate (B77674) polymers. nih.gov These polymers exhibit unique surface properties, including hydrophobicity and oleophobicity, making them suitable for applications such as protective coatings and low-friction surfaces. core.ac.uk

Furthermore, this compound has been utilized in the preparation of fluorotriphenylene derivatives. sigmaaldrich.com These disc-like molecules have applications in the field of liquid crystals and organic electronics due to their self-assembly properties and potential for charge transport. The precise control over the chemical structure afforded by using this compound as a starting material allows for the fine-tuning of the electronic and physical properties of these advanced materials.

| Material Class | Precursor Role of this compound | Key Properties and Applications |

| Fluorinated Acrylate Polymers | Precursor to fluorinated acrylate monomers. nih.gov | High thermal stability, chemical resistance, low surface energy; used in coatings. researchgate.netcore.ac.uk |

| Fluorotriphenylene Derivatives | Starting material for the synthesis of the core structure. sigmaaldrich.com | Self-assembly, charge transport; applications in liquid crystals and organic electronics. |

| Modified Polyisoprenes | Potential precursor for fluorinating agents. researchgate.net | Enhanced thermal stability and hydrophobicity. researchgate.net |

Synthesis of Fluorinated Aromatics for Polymer and Pigment Production

The incorporation of fluorine into aromatic compounds can significantly enhance the properties of resulting polymers and pigments, leading to materials with improved thermal stability, chemical resistance, and specific optical characteristics. While direct examples of large-scale industrial production of specific polymers and pigments using this compound are not extensively detailed in readily available literature, its utility as a precursor for fluorinated aromatics is well-established. The carbon-iodine bond in this compound is particularly amenable to various cross-coupling reactions, which are foundational in polymer chemistry.

Fluorinated polymers, in general, are known for their desirable properties such as high thermal stability and chemical resistance. umn.edu The introduction of fluorine-containing moieties into a polymer backbone can be achieved through the polymerization of fluorinated monomers or by the chemical modification of existing polymers. umn.edu this compound, as a source of the fluorophenyl group, can be utilized in the synthesis of such specialized polymers. For instance, its derivatives can be designed to undergo polymerization, leading to fluorinated polyarylethers or other high-performance polymers. These polymers are sought after in industries where materials are exposed to harsh chemical environments or high temperatures.

In the realm of pigments, the introduction of fluorine can alter the electronic properties of a chromophore, thereby influencing its color, lightfastness, and stability. While specific examples detailing the use of this compound in the synthesis of commercial pigments are not prominent, its role as a versatile building block in organic synthesis suggests its potential in creating novel fluorinated pigment structures. The synthesis of such pigments would likely involve multi-step processes where the fluorophenyl group is incorporated to fine-tune the final properties of the pigment molecule.

Preparation of Fluorotriphenylene Derivatives

This compound is a documented starting material in the synthesis of fluorotriphenylene derivatives. chemicalbook.comsigmaaldrich.com Triphenylenes are a class of polycyclic aromatic hydrocarbons that are of significant interest due to their potential applications in materials science, particularly in the development of liquid crystals and organic electronic devices. The introduction of fluorine atoms into the triphenylene (B110318) core can modify its electronic properties, liquid crystalline behavior, and stability.

The synthesis of fluorotriphenylene derivatives often involves cross-coupling reactions where this compound can be a key reactant. chemicalbook.com For example, it can be used in palladium-catalyzed cross-coupling reactions to introduce the 4-fluorophenyl group onto a pre-existing molecular scaffold, which is then further elaborated to form the triphenylene structure. The presence of the fluorine atom can influence the intermolecular interactions of the resulting triphenylene derivatives, which is a critical factor in the formation of desired liquid crystalline phases.

Contribution to Enhanced Thermal Stability and Flame Resistance in Materials

While specific studies focusing solely on this compound as a flame retardant additive are not widely reported, its role as a building block for fluorinated materials is relevant to this application. guidechem.com By using this compound in the synthesis of polymers or other materials, a fluorine atom is introduced into the molecular structure. This fluorination can lead to materials with a higher limiting oxygen index (LOI), which is a measure of the minimum oxygen concentration required to support combustion. Materials with higher LOI values are less flammable. Furthermore, the thermal stability of polymers has been shown to be enhanced through the introduction of fluorine-containing groups. researchgate.net

Agrochemical Research and Development

The unique properties of fluorine have made it a crucial element in the development of modern agrochemicals. The introduction of fluorine into a molecule can significantly impact its biological activity, metabolic stability, and physicochemical properties.

Utilization in the Formulation of Effective Crop Protection Agents

This compound serves as a valuable intermediate in the synthesis of various crop protection agents. guidechem.com The presence of the fluorine atom in the final active ingredient can lead to enhanced efficacy and a more favorable toxicological profile. The lipophilicity of a molecule, a key factor in its ability to penetrate biological membranes, can be fine-tuned by the introduction of fluorine. This allows for the development of more effective herbicides, insecticides, and fungicides.

Fluorination to Enhance Efficacy and Selectivity of Agrochemicals

The strategic placement of fluorine atoms in an agrochemical can lead to a significant increase in its efficacy and selectivity. Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity to target enzymes or receptors in pests or weeds. This can result in a more potent active ingredient that is effective at lower application rates.

General Organic Synthesis as a Versatile Building Block

This compound is widely recognized as a versatile building block in organic synthesis. guidechem.com Its utility stems from the presence of two distinct halogen atoms on the aromatic ring, which allows for selective and sequential reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in many common cross-coupling reactions. This difference in reactivity enables chemists to use this compound in a stepwise manner to construct complex molecules.

This compound is frequently employed in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille reactions. chemicalbook.comresearchgate.net In these reactions, the iodine atom is selectively replaced with a new carbon-carbon or carbon-heteroatom bond, while the fluorine atom remains intact. This allows for the introduction of a fluorinated aromatic moiety into a wide range of organic molecules.

Below is an interactive data table summarizing some of the key reactions where this compound is used as a building block.

| Reaction Type | Catalyst | Reactant | Product Type |

| Suzuki Coupling | Palladium | Arylboronic acid | Fluoro-biaryl |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | Fluoro-alkynylbenzene |

| Stille Coupling | Palladium | Organostannane | Fluoro-substituted aromatic |

| C-N Cross-Coupling | Transition Metal | Amine | Fluoro-arylamine |

Introduction of Fluorine and Iodine Moieties into Complex Organic Architectures

The differential reactivity of the C-I and C-F bonds allows for the selective and sequential introduction of these halogens into intricate molecular scaffolds. The C-I bond is more reactive in cross-coupling reactions, allowing for initial modifications at this position while leaving the C-F bond intact for subsequent transformations. This strategic functionalization is crucial in the multi-step synthesis of complex organic molecules.

Synthesis of Diverse Compounds with Specific Functional Groups

As a versatile building block, this compound enables the synthesis of a wide array of compounds with specific functional groups. chemimpex.com Through various chemical transformations targeting the iodo-substituent, a diverse range of functionalities can be introduced, leading to the creation of novel compounds for various applications. cymitquimica.comchemicalbook.com

Theoretical and Computational Studies of 1 Fluoro 4 Iodobenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of 1-fluoro-4-iodobenzene. Methods such as Density Functional Theory (DFT) are commonly employed to determine the molecule's optimized geometry, including its bond lengths and angles. These calculations typically show that the computed structural parameters are in close agreement with experimental results obtained from techniques like X-ray diffraction, with minor deviations attributed to the different physical states (gaseous phase for calculations vs. solid state for XRD). researchgate.netresearchgate.net

A key feature of this compound's electronic structure is the presence of a "σ-hole" on the iodine atom. This is an electropositive region on the outermost portion of the iodine atom along the axis of the C-I bond. The molecular electrostatic potential (MEP) is a critical tool for visualizing and quantifying this feature. researchgate.net The MEP map highlights the electron distribution within the molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For haloarenes, the σ-hole's magnitude increases with the polarizability of the halogen, making iodine a prominent halogen bond donor. The presence of the electron-withdrawing fluorine atom para to the iodine is expected to further enhance the positive character of this σ-hole, thereby strengthening its ability to engage in halogen bonding. researchgate.net

Table 1: Representative Calculated Structural Parameters for Halobenzenes Note: Specific DFT-calculated values for this compound are not readily available in the cited literature. The table below is illustrative of typical results for related compounds.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-I Bond Length | ~2.08 - 2.10 Å | DFT (e.g., B3LYP/6-311G(d,p)) |

| C-F Bond Length | ~1.33 - 1.35 Å | DFT (e.g., B3LYP/6-311G(d,p)) |

| C-C Aromatic Bond Length | ~1.39 - 1.40 Å | DFT (e.g., B3LYP/6-311G(d,p)) |

| ∠C-C-I Bond Angle | ~119 - 121° | DFT (e.g., B3LYP/6-311G(d,p)) |

Computational Mechanistic Studies of Reaction Pathways

This compound serves as a versatile substrate in various organic reactions, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. chemicalbook.comresearchgate.net Computational studies, primarily using DFT, are essential for mapping the potential energy surfaces of these catalytic cycles and identifying the rate-determining steps.

The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Transmetalation : In this step, the organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. The presence of a base is crucial, as it activates the organoboron species. DFT calculations help to elucidate the structure of the key transition state for this step. nih.gov

Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.gov

Similarly, the Sonogashira reaction, which couples aryl halides with terminal alkynes, has been investigated computationally. ijnc.irnih.gov The mechanism also involves oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation from a copper(I) acetylide intermediate (in the copper-cocatalyzed variant) or direct alkynylation, and subsequent reductive elimination. nih.govnih.gov Computational modeling of these pathways for this compound would provide specific activation barriers and reaction energies, confirming the feasibility of the reaction under experimental conditions.

Spectroscopic Characterization and Interpretation (e.g., NMR, NQR)

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) parameters can aid in structural confirmation and provide deep insight into the electronic environment of the nuclei.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is a standard approach for calculating NMR chemical shifts. researchgate.netnih.gov For this compound, this would involve computing the ¹³C and ¹⁹F chemical shifts. Such calculations are valuable for assigning peaks in experimental spectra, especially for complex molecules. nih.gov The accuracy of predicted ¹⁹F NMR shifts can be high when appropriate functionals and basis sets are used, often requiring the inclusion of diffuse functions. researchgate.net Comparing the calculated shifts with experimental values allows for the validation of the computed molecular structure. chemicalbook.com

NQR Spectroscopy : Nuclear Quadrupole Resonance is a solid-state technique that is highly sensitive to the local electronic environment around a quadrupolar nucleus (a nucleus with spin I ≥ 1). researchgate.net The iodine-127 nucleus (I = 5/2) in this compound is NQR-active. The primary parameters obtained from NQR are the nuclear quadrupole coupling constant (NQCC or e²qQ/h) and the asymmetry parameter (η). ijnc.irnih.gov These parameters are directly related to the principal components of the electric field gradient (EFG) tensor at the nucleus. Ab initio calculations can predict the EFG tensor, and thus the NQR frequencies, providing a direct probe of the charge distribution and bonding character at the iodine atom. nih.govbohrium.com These calculations are very sensitive to the molecular geometry and intermolecular interactions in the crystal lattice. nih.gov

Table 2: Representative Calculated Spectroscopic Parameters Note: Specific calculated NMR and NQR values for this compound are not readily available in the cited literature. This table illustrates the type of data obtained from such calculations.

| Spectroscopic Parameter | Typical Calculated Value | Computational Method |

|---|---|---|

| 19F Chemical Shift (δ, ppm) | Scaled value relative to reference | DFT-GIAO (e.g., B3LYP/6-311+G(2d,p)) |

| 13C Chemical Shift (δ, ppm) | Scaled value relative to reference | DFT-GIAO (e.g., B3LYP/6-31G(d)) |

| 127I NQCC (MHz) | ~1800 - 2200 MHz | DFT or Ab Initio (solid state) |

| 127I Asymmetry Parameter (η) | ~0.05 - 0.10 | DFT or Ab Initio (solid state) |

Elucidation of Structure-Reactivity Relationships

A primary goal of theoretical and computational studies is to establish clear relationships between a molecule's structure and its reactivity. For this compound, several such connections can be elucidated.

The calculated electronic properties provide a direct link to the molecule's reactivity in different chemical processes. The prominent σ-hole on the iodine atom, quantified by the MEP, explains its role as a strong halogen bond donor, which can be a key interaction in crystal engineering and supramolecular chemistry. researchgate.net

In the context of cross-coupling reactions, the properties of the C-I bond are paramount. Its length and calculated bond dissociation energy, relative to other bonds in the molecule, confirm why it is the reactive site for oxidative addition in palladium-catalyzed processes. ub.edu Furthermore, the electronic effects of the para-fluoro substituent can be quantitatively assessed. The fluorine atom is strongly electron-withdrawing through induction, which affects the electron density of the entire aromatic ring. This perturbation influences the energetics of the oxidative addition step; DFT calculations on substituted aryl halides have shown that electron-withdrawing groups can lower the activation barrier for this rate-determining step, thus accelerating the reaction. ub.edu

By correlating computed parameters—such as atomic charges from NBO analysis, MEP values, and frontier molecular orbital energies—with experimentally observed reaction rates or outcomes, a predictive model of reactivity can be developed. These computational insights are crucial for optimizing reaction conditions and for the rational design of new substrates and catalysts.

Challenges and Future Directions in 1 Fluoro 4 Iodobenzene Research

Optimization of Synthetic Efficiency and Stereoselectivity

A significant challenge in the field lies in the optimization of synthetic routes to 1-fluoro-4-iodobenzene and its derivatives to improve yield, reduce costs, and control stereochemistry in subsequent reactions.

Current synthetic methods for this compound primarily involve the diazotization of 4-fluoroaniline (B128567) or the direct iodination of fluorobenzene (B45895) guidechem.com. While effective, these methods present opportunities for improvement in terms of efficiency and waste reduction. For instance, one documented method starting from 4-fluoroaniline yields the final product at 69% after column chromatography, while another involving the iodination of fluorobenzene achieves a 71% yield guidechem.com. Future research is geared towards developing processes with higher yields, minimal purification steps, and lower environmental impact.

Stereoselectivity is a critical challenge, not in the synthesis of the achiral this compound itself, but in its subsequent use for constructing complex, three-dimensional molecules. A key area of development is in the synthesis of Z-monofluoroalkenes, which are valuable amide bioisosteres in medicinal chemistry nih.gov. Traditional methods often struggle with stereoselectivity nih.gov. A forward-looking approach involves using this compound to create novel reagents, such as (Z)-β-fluoro-vinyl iodonium (B1229267) salts (Z-FVIs), which can then be used in stereospecific derivatizations to produce Z-monofluoroalkenes with high selectivity nih.gov. The optimization of such multi-step synthetic sequences to maintain stereochemical integrity is a primary focus for future work.

Table 1: Comparison of Selected Synthetic Methods for this compound

| Starting Material | Key Reagents | Reported Yield | Reference |

| 4-Fluoroaniline | tert-Butyl nitrite (B80452), Sodium iodide | 69% | guidechem.com |

| Fluorobenzene | Iodine, Sodium periodate (B1199274), Sulfuric acid | 71% | guidechem.com |

Development of Novel Catalytic Systems for Controlled Reactivity

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Stille reactions chemicalbook.comresearchgate.net. A major thrust of future research is the development of novel catalytic systems that offer greater control, efficiency, and broader substrate scope.

Palladium-based catalysts are workhorses in this area, but research is moving towards more active and stable systems. Monoligated palladium(0) species, L1Pd(0), have been identified as the most active catalytic species in the cross-coupling cycle acs.orgnih.gov. The development of stable precatalysts that can reliably generate these highly reactive L1Pd(0) species in situ is a key objective nih.gov.

Copper-catalyzed systems represent a more economical and sustainable alternative to palladium. Novel systems using copper oxide (CuO) nanoparticles have been shown to effectively catalyze C-N cross-coupling reactions with iodobenzene (B50100) under ligand-free conditions and in the presence of air, with the added benefit of the catalyst being recyclable acs.org. Future work aims to expand the utility of copper catalysts to a wider range of transformations involving this compound, providing practical and efficient C-C and C-Si bond-forming reactions rsc.org.

Beyond palladium and copper, other transition metals are being explored. Ruthenium complexes, for example, have been developed for the N-arylation of DNA-conjugated amines with haloarenes acs.org. This novel system activates the haloarene via π-arene coordination, enabling nucleophilic aromatic substitution with a chemoselectivity distinct from traditional palladium catalysts acs.org. The design of new ligands and catalysts based on various transition metals to control reactivity and selectivity remains a vibrant area of research.

Expansion of Applications in Emerging Scientific and Technological Fields

While this compound is already a key intermediate in pharmaceuticals, agrochemicals, and liquid crystals, researchers are actively exploring its potential in new scientific and technological arenas chemimpex.com.

One of the most significant emerging applications is in the field of Positron Emission Tomography (PET) imaging. The radio-labeled version, 4-[¹⁸F]fluoroiodobenzene, is a versatile building block for the synthesis of PET radiotracers chemicalbook.comresearchgate.netfishersci.ca. The short half-life of the ¹⁸F isotope necessitates rapid and efficient synthesis methods, driving research into palladium-mediated cross-coupling reactions like the Sonogashira and Stille reactions for late-stage radiofluorination researchgate.net.

In materials science, the unique electronic properties imparted by the fluorine atom make this compound a valuable component for advanced materials chemimpex.com. It is used in the preparation of fluorotriphenylene derivatives and other complex molecules for applications in electronics and high-performance polymers fishersci.ca. Future research will likely focus on incorporating this moiety into novel organic semiconductors, light-emitting diodes (OLEDs), and other functional materials.

Furthermore, the development of new reaction methodologies is expanding its utility in drug discovery. For instance, ruthenium-catalyzed N-arylation enables the use of haloarenes like this compound in the construction of DNA-encoded libraries, a powerful tool for identifying new drug candidates acs.org.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The future of research in this area lies in the synergy between experimental studies and high-level computational chemistry.

For cross-coupling reactions, the generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination acs.orgnih.gov. However, detailed kinetic, experimental, and computational studies are revealing more nuanced pictures. For example, such integrated approaches have provided strong evidence that monoligated palladium species are involved in all three principal steps of the catalytic cycle for certain cross-coupling reactions acs.org.

Computational tools are also being used to predict the properties and reactivity of new catalysts and reagents. DFT (Density Functional Theory) calculations, for instance, have been used to investigate the structure and properties of organometallic compounds and to study the electrophilicity of novel ruthenium complexes used for N-arylation acs.orgnih.gov. By combining these computational predictions with experimental validation (e.g., NMR, ESI-MS), researchers can accelerate the discovery and optimization of new synthetic methods involving this compound nih.gov. This integrated approach provides a powerful platform for understanding complex reaction pathways and designing more efficient and selective chemical transformations.

Sustainable and Green Chemistry Methodologies for Synthesis and Application

Aligning chemical synthesis with the principles of green chemistry is a paramount challenge for the 21st century. Research on this compound is increasingly focused on developing sustainable and environmentally benign methodologies.

Key strategies include the use of eco-friendly solvents, minimizing waste through high atom economy, and utilizing energy-efficient synthesis techniques samipubco.comjddhs.com. For example, microwave-assisted synthesis (MAS) can significantly accelerate reaction rates, reduce energy consumption, and minimize waste in the production of pharmaceuticals and other fine chemicals samipubco.comjddhs.comsruc.ac.uk. Continuous flow technologies also offer a path to enhanced yield, purity, and scalability while minimizing waste .

The development of recyclable catalysts, such as the CuO nanoparticles mentioned earlier, is a cornerstone of green chemistry acs.org. Another approach is to perform reactions in greener solvents or even under solvent-free conditions, which can drastically reduce waste and simplify product purification jddhs.commdpi.com. The overarching goal is to redesign the lifecycle of this compound, from its synthesis to its application, to be more cost-effective, safer for human health, and less impactful on the environment sruc.ac.uk. This involves a holistic approach that considers waste reduction, resource optimization, and the use of renewable resources and energy-efficient processes samipubco.comjddhs.com.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 1-fluoro-4-iodobenzene in laboratory settings?

- This compound is stabilized with copper to prevent decomposition, requiring storage under inert conditions (e.g., nitrogen) . Safety protocols include using fume hoods, personal protective equipment (PPE), and avoiding contact with oxidizing agents. Its use is restricted to trained personnel due to potential toxicity and reactivity .